2-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)-N,N,N-trimethylethan-1-aminium

Descripción

Historical Perspectives in Glycerylphosphorylcholine Research

The initial scientific interest in choline-containing compounds as a potential strategy to address cognitive decline marked the early phase of GPC research. While initial studies on various cholinergic precursors yielded inconclusive results, GPC, a semi-synthetic derivative of lecithin (B1663433), demonstrated a more promising profile. researchgate.net Early preclinical research, much of which was conducted in the 1990s, focused on GPC's ability to restore acetylcholine (B1216132) levels and improve cognitive function in models of cognitive impairment. alzdiscovery.org These foundational studies established GPC as a compound of interest for its potential neuroprotective and cognitive-enhancing properties, paving the way for more in-depth investigations into its mechanisms of action.

Overview of Glycerylphosphorylcholine as a Choline-Containing Phospholipid and Metabolite

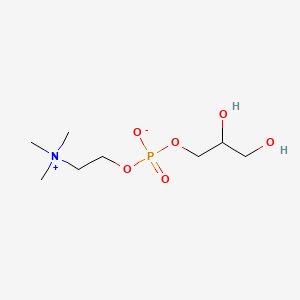

From a biochemical standpoint, Glycerylphosphorylcholine is classified as a choline-containing phospholipid. news-medical.netexamine.com Structurally, it is a lecithin molecule that has lost two of its fatty acid chains. examine.com This unique structure allows it to serve as a prodrug for choline (B1196258), readily crossing the blood-brain barrier to increase the synthesis of acetylcholine and support the structure of cellular membranes. alzdiscovery.orgwikipedia.org

As a metabolite, GPC is a naturally occurring intermediate in the breakdown of phosphatidylcholine. examine.comoup.com Upon oral administration, it is metabolized in the gastrointestinal tract into choline and glycerol-1-phosphate. canada.ca The resulting choline becomes available for the synthesis of acetylcholine, a critical neurotransmitter for neuronal communication, while the glycerol-1-phosphate enters the phospholipid pool. news-medical.netcanada.ca GPC is also recognized as a significant organic osmolyte in renal medullary cells, where it helps to counteract the effects of urea (B33335) on cellular components. hmdb.ca

Fundamental Research Questions Driving Glycerylphosphorylcholine Studies

The scientific inquiry into GPC is driven by several fundamental questions that aim to elucidate its physiological and therapeutic potential. A primary area of investigation revolves around its efficacy in improving cognitive function, particularly in the context of age-related cognitive decline and neurodegenerative conditions. nih.gov Researchers are keen to understand the precise mechanisms by which GPC exerts its effects, including its role in cholinergic transmission, as well as its influence on other neurotransmitter systems like the dopaminergic and serotonergic systems. nih.gov

Another key research question centers on GPC's neuroprotective capabilities. Studies are designed to explore its potential to mitigate neuronal damage and blood-brain barrier disruption in various models of brain injury, including cerebrovascular disease and seizures. nih.govmdpi.com Furthermore, the impact of GPC on cellular processes such as phospholipid metabolism, membrane fluidity, and neuroinflammation are active areas of investigation. news-medical.netfrontiersin.org The potential for GPC to influence physical performance and hormone levels has also prompted research into its ergogenic properties. mdpi.comfrontiersin.org

Scope and Significance of Glycerylphosphorylcholine in Preclinical Science

In the realm of preclinical science, GPC has been the subject of numerous studies that underscore its potential therapeutic applications. Animal models have been instrumental in demonstrating GPC's ability to enhance cognitive functions like learning and memory by increasing acetylcholine levels in the hippocampus. news-medical.net Preclinical investigations have also highlighted its neuroprotective effects in models of cerebrovascular injury and its capacity to reduce age-related structural changes in the brain. researchgate.net

The significance of GPC in preclinical research is further emphasized by its observed effects on various neurotransmitter systems. Studies in rats have shown that GPC treatment can increase dopamine (B1211576) and serotonin (B10506) levels in different brain regions, suggesting a broader modulatory role beyond the cholinergic system. nih.gov Additionally, preclinical evidence points to GPC's ability to reduce neuronal cell death and alleviate blood-brain barrier disruption in models of epilepsy. news-medical.net These findings from preclinical studies provide a strong rationale for further investigation into the clinical utility of GPC for a range of neurological and cognitive conditions.

Interactive Data Table: Preclinical Findings of Glycerylphosphorylcholine (GPC)

| Research Area | Animal Model | Key Findings |

| Cognitive Enhancement | Rat | Increased acetylcholine levels in the hippocampus, improving learning and memory. news-medical.net |

| Neuroprotection | Rat | Exhibited protective effects against vascular-induced brain injury. news-medical.net |

| Neuroprotection | Rat | Reduced neuronal cell death and blood-brain barrier disruption in a seizure model. nih.gov |

| Neurotransmitter Modulation | Rat | Increased dopamine and serotonin levels in the frontal cortex and cerebellum. nih.gov |

| Anti-Amnesic Effects | Rat | Counteracted scopolamine-induced amnesia. nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

2-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO6P/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10/h8,10-11H,4-7H2,1-3H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHOQUVVVLNYQR-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)(O)OCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NO6P+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862200 | |

| Record name | 2-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

563-24-6 | |

| Record name | 2-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic and Production Methodologies for Glycerylphosphorylcholine

Chemical Synthesis Routes for Glycerylphosphorylcholine

Chemical synthesis offers a controlled and often scalable approach to GPC production. These methods typically involve multi-step strategies and have been adapted for modern techniques like flow chemistry to enhance efficiency.

Multistep Synthetic Strategies and Reaction Conditions

The chemical synthesis of GPC often relies on a two-step process. nih.govnih.gov This approach allows for the use of readily available and less expensive starting materials, making it a viable option for larger-scale production. nih.govresearchgate.net

A key step in the chemical synthesis of GPC involves the initial production of phosphorylcholine (B1220837). This is achieved by reacting choline (B1196258) chloride with phosphoryl oxychloride (POCl₃). nih.govnih.gov In a typical batch reactor process, phosphoryl oxychloride is dissolved in an anhydrous solvent like chloroform (B151607) under a nitrogen atmosphere. researchgate.net A solution of choline chloride in deionized water is then slowly added to the phosphoryl oxychloride solution, and the reaction proceeds at room temperature. researchgate.net

Following the synthesis of phosphorylcholine, the next step involves its reaction with (R)-(-)-3-chloro-1,2-propanediol (CPD) under basic conditions to yield L-α-GPC. nih.govnih.gov This reaction is often carried out at an elevated temperature. researchgate.net For instance, the potassium salt of phosphocholine (B91661) can be reacted with CPD in a co-solvent system of ethanol (B145695) and water at 75°C for 24 hours. researchgate.net

Table 1: Batch Synthesis Reaction Conditions for L-α-GPC

| Step | Reactants | Solvent | Temperature | Time | Yield |

| 1. Phosphorylcholine Synthesis | Choline Chloride, Phosphoryl Oxychloride | Chloroform, Deionized Water | Room Temperature | 4 hours | 86% researchgate.net |

| 2. L-α-GPC Synthesis | Phosphocholine Chloride Potassium Salt, (R)-(-)-3-chloro-1,2-propanediol | Ethanol, Water | 75°C | 24 hours | 98% researchgate.net |

Synthesis from Choline Chloride and Phosphoryl Oxychloride

Development of Flow Synthesis Systems for Glycerylphosphorylcholine Production

To overcome the limitations of batch production, such as scalability and reaction time, flow synthesis systems have been developed for GPC production. nih.govresearchgate.net Flow chemistry offers improved selectivity, reproducibility, and higher yields in shorter reaction times. nih.gov In this setup, the two main synthetic steps are performed separately in a customized flow reactor. nih.govnih.gov The reactants are continuously pumped through the reactor where the reaction occurs, allowing for precise control over reaction conditions. nih.govresearchgate.net This method has been shown to successfully produce phosphorylcholine and L-α-GPC with high conversion yields of 97% and 79%, respectively. nih.govnih.gov

Optimization of Chemical Synthesis Parameters

Key parameters in the chemical synthesis of GPC have been optimized to maximize yield and purity. In flow synthesis, for example, the molar ratio of reactants, reaction temperature, and residence time are critical factors that are fine-tuned. researchgate.net The precise control afforded by flow reactors allows for the optimization of these parameters, leading to high-purity products with reduced formation of byproducts. researchgate.net The investigation into the epoxide ring opening of (R)-glycidol with phosphorylcholine has highlighted the crucial role of precise pH control, which can be achieved with an automatic titrator, in achieving high conversion rates (up to 98%) and minimizing byproduct formation. researchgate.net

Enzymatic Production of Glycerylphosphorylcholine

An alternative to chemical synthesis is the enzymatic production of GPC, which is often considered a more environmentally friendly approach. acs.org This method typically involves the hydrolysis of phosphatidylcholine (PC), a major component of lecithin (B1663433) from sources like soybeans. acs.orgnih.gov

Enzymes such as phospholipase A1 (PLA1) and phospholipase B (PLB) are employed to catalyze the hydrolysis of PC to GPC. jst.go.jptandfonline.commdpi.com The reaction is often carried out in an aqueous or biphasic (organic-aqueous) medium. nih.govtandfonline.com For instance, Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, has been used to hydrolyze soy phosphatidylcholine in an n-hexane-water biphasic system. nih.gov

One of the challenges in enzymatic production is the limited solubility of PC in the aqueous phase. tandfonline.comfigshare.com To address this, surfactants like Tween 20 can be added to the reaction mixture to improve the solubility and dispersion of PC, thereby enhancing the enzymatic production of GPC. tandfonline.comfigshare.com Optimization of reaction conditions such as temperature, pH, enzyme loading, and substrate concentration is crucial for maximizing the yield of GPC. nih.govjst.go.jpmdpi.com For example, in one study, the optimal conditions for the hydrolysis of soy phosphatidylcholine using Novozym 435 were found to be a temperature of 55°C, a water content of 100% of the substrate weight, and an enzyme loading of 10% of the substrate weight, resulting in complete hydrolysis within 6-8 hours. nih.gov Another study using phospholipase A1 found optimal conditions to be an enzyme loading of 0.64 g/L and a substrate concentration of 60 g/L at 45°C for 1 hour in the presence of Tween 20. figshare.com

Table 2: Optimized Conditions for Enzymatic GPC Production

| Enzyme | Substrate | System | Key Optimization Parameters | Yield |

| Novozym 435 | Soy Phosphatidylcholine | n-hexane-water biphasic | Temp: 55°C, Water: 100 wt%, Enzyme: 10 wt% nih.gov | Complete hydrolysis nih.gov |

| Phospholipase A1 | Phosphatidylcholine | Aqueous with Tween 20 | Temp: 45°C, Enzyme: 0.64 g/L, Substrate: 60 g/L figshare.com | 91.36% figshare.com |

| Phospholipase B | Phosphatidylcholine | Surfactant-supplemented aqueous media | Temp: 40°C, pH: 6.0, with Mg²⁺ | 90.50% mdpi.com |

| Phospholipase A1 & A2 | Soybean Concentrated Phospholipid | Two-stage enzymatic hydrolysis | Temp: 41°C, Stirring: 680 rpm, PLA2: 1.25%, PLA1: 0.70% jst.go.jp | Not specified |

Phospholipase A1-Mediated Hydrolysis of Phosphatidylcholine

A primary enzymatic route for GPC production involves the hydrolysis of phosphatidylcholine (PC), a major phospholipid found in sources like soy. nih.govacs.orgnih.gov This reaction is catalyzed by the enzyme Phospholipase A1 (PLA1). nih.govtandfonline.comacs.org The enzyme specifically targets and cleaves the fatty acid chains from the glycerol (B35011) backbone of the phosphatidylcholine molecule, yielding L-α-glycerylphosphorylcholine. nih.govacs.org This enzymatic conversion is considered advantageous as it reduces the need for harsh chemical reagents, resulting in a product suitable for food-grade applications. nih.gov The process can be conducted in different media, including simple aqueous solutions or more complex biphasic systems combining water and an organic solvent like n-hexane. nih.govgoogle.com

Biocatalytic Approaches and Reaction Conditions

The efficiency of GPC synthesis via Phospholipase A1 is highly dependent on the specific reaction conditions. Researchers have optimized these parameters to maximize yield and purity. Biocatalytic strategies often involve using either free or immobilized enzymes. acs.orgresearchgate.net Immobilizing the enzyme, for instance by fixing it on a resin like Lewatit VP OC 1600, can enhance its stability, reusability, and positional specificity, which helps in reducing the formation of unwanted byproducts. acs.orgresearchgate.net

Optimal conditions vary based on the system. For instance, in an n-hexane-water biphasic system using Lecitase Ultra PLA1, the complete hydrolysis of soy PC was achieved at a temperature of 50°C over 30 hours, with specific water and enzyme concentrations relative to the PC substrate. nih.gov In a different approach using an aqueous phase, the addition of a surfactant (Tween 20) was found to enhance the solubility of PC and improve GPC concentration. tandfonline.com Under these surfactant-enhanced conditions, optimal parameters were identified as an enzyme loading of 0.64 g/L and a substrate concentration of 60 g/L at 45°C for 1 hour. tandfonline.com

Below is a table summarizing various biocatalytic conditions for GPC production:

Interactive Data Table: Biocatalytic Production of Glycerylphosphorylcholine| Enzyme System | Substrate | Medium | Key Reaction Conditions | Yield/Conversion | Purity | Source |

|---|---|---|---|---|---|---|

| Phospholipase A1 (Lecitase Ultra) | Soy Phosphatidylcholine | n-hexane-water biphasic | Temp: 50°C, Time: 30h, Water: 69g/100g PC, Enzyme: 13g/100g PC | Complete Hydrolysis | 99.3 g/100 g | nih.gov |

| Phospholipase A1 | Phosphatidylcholine | Aqueous with Tween 20 | Temp: 45°C, Time: 1h, Enzyme: 0.64 g/L, Substrate: 60 g/L | 112.56 g/L (fed-batch) | Not Specified | tandfonline.com |

| Immobilized PLA1 (Lecitase Ultra) | Soy Phosphatidylcholine | Biphasic Media | Time: 20h | ~26.4 g from 100 g PC | 98.5 g/100 g | acs.orgresearchgate.net |

| Phospholipase A1 | Phosphatidylcholine | Aqueous with Ca²⁺ | Not Specified | 78.4% (final yield) | 99.8% | google.com |

Bio-Fermentation Based Production of Glycerylphosphorylcholine

An alternative to direct enzymatic synthesis is the production of GPC through microbial fermentation. This method utilizes microorganisms to convert sugars and other compounds present in agricultural substrates into GPC and other valuable metabolites. mdpi.comnih.gov

Utilization of Agricultural Substrates (e.g., Wheat, Roots, Tubers, Fruits)

A wide array of agricultural products can serve as feedstocks for GPC fermentation. Cereal grains such as wheat, barley, and oats have been successfully used, yielding significant amounts of GPC. mdpi.commdpi.commdpi.com For example, fermentation of wheat has been shown to produce GPC concentrations of approximately 1.68 g/L, while different barley cultivars yielded between 0.84 g/L and 1.81 g/L. mdpi.commdpi.com

More recently, research has expanded to include other carbohydrate-rich substrates like roots, tubers, and fruits. mdpi.comnih.govnih.gov These materials, including beets, lotus (B1177795) root, cassava, and purple top turnips, are promising for the co-production of bioethanol and GPC. mdpi.comnih.gov While the GPC yields from these alternative substrates may be lower than those from cereal grains, they represent a significant opportunity for valorizing different agricultural outputs. mdpi.comnih.gov For instance, fermentation of purple top turnip resulted in a GPC concentration of 0.91 g/L, second only to wheat in one study. mdpi.comnih.gov

Interactive Data Table: GPC and Ethanol Production from Various Fermented Substrates

| Substrate | GPC Concentration (g/L) | Ethanol Concentration (g/L) | Source |

|---|---|---|---|

| Wheat (Reference) | 1.25 | Not Specified in this comparison | mdpi.comnih.gov |

| Purple Top Turnip | 0.91 | Not Specified in this comparison | mdpi.comnih.gov |

| Lotus Root | Not Specified in this comparison | 70.04 | mdpi.comnih.gov |

| Beet | Not Specified in this comparison | 30.44 | mdpi.comnih.gov |

| Cassava | Not Specified in this comparison | Not Specified | mdpi.comnih.gov |

| Barley (CDC Cowboy) | 1.81 | 78.48 (CDC Clear) | mdpi.com |

| Oats | 0.62 - 0.88 | Not Specified | mdpi.com |

Role of Microorganisms (e.g., Saccharomyces cerevisiae) in Fermentation

The key player in these fermentation processes is the yeast Saccharomyces cerevisiae. acs.orgmdpi.comnih.gov Commonly known as baker's or brewer's yeast, S. cerevisiae is widely used in industrial fermentation for its efficiency in converting sugars into ethanol. mdpi.comnih.govmaxapress.com During this process, the yeast also produces a variety of other valuable compounds, known as co-products, which include GPC. mdpi.comnih.gov The yeast metabolizes the carbohydrates from the feedstock in an anaerobic environment to produce ethanol, carbon dioxide, and other metabolites. maxapress.com

Relationship between Methanol (B129727) and Glycerylphosphorylcholine Production in Fermentation

A noteworthy finding in the study of GPC fermentation from certain substrates is the co-production of methanol. mdpi.comnih.gov Methanol was detected in fermentations using various root, tuber, and fruit feedstocks, with concentrations ranging from 0.10 g/L in cassava to 1.69 g/L in purple top turnip. mdpi.comnih.gov Interestingly, methanol was not detected in the fermentation of wheat. mdpi.comnih.gov A subsequent linear regression analysis revealed a strong positive correlation between the concentrations of methanol and GPC (R² = 0.876). mdpi.comnih.gov This strong relationship suggests a potential link in the biosynthetic pathways of these two compounds within the metabolic processes of the yeast, a phenomenon that calls for further scientific investigation. mdpi.comnih.gov

Purification and Isolation Techniques for Research-Grade Glycerylphosphorylcholine

The purification of L-alpha-glycerylphosphorylcholine (L-α-GPC) to a high degree of purity is essential for its use in research and other applications. researchgate.net A multi-step approach involving ion-exchange and silica (B1680970) gel chromatography is often employed to achieve purity levels as high as 99.8%. nus.edu.sggoogle.com

Ion-Exchange Resin Chromatography for Ionic Impurity Removal

Ion-exchange chromatography is a crucial step in the purification of GPC, primarily for the removal of ionic impurities. researchgate.net In processes that utilize calcium salts (CaXn) during the initial hydrolysis of phospholipids, strong acid cation exchange resins are used to effectively remove Ca2+ ions. google.com Similarly, anion exchange resins are employed to eliminate anions like chloride (Cl-). researchgate.netgoogle.com

One established method involves the sequential use of a 001x7 cation exchange resin and a D311 anion exchange resin. researchgate.netnih.gov This two-step ion exchange process has proven effective in desalting the GPC mixture. researchgate.net The use of a strong acid cation exchange resin (001×7) with an exchange capacity of 1800 mmol/L, followed by a macroporous acrylic weak acidic anion exchange resin with an exchange capacity of 2200 mmol/L, has been documented for the removal of Ca2+ and other anions. google.com Research has demonstrated that an adsorption efficiency of over 99.4% can be achieved with the 001 × 7 cation-exchange resin under optimal conditions. researchgate.net

| Resin Type | Target Impurity | Exchange Capacity | Reference |

| Strong Acid Cation Exchange Resin (001x7) | Ca2+ | 1800 mmol/L | google.com |

| Macroporous Acrylic Weak Acidic Anion Exchange Resin | Anions (e.g., CF, Cl-) | 2200 mmol/L | google.com |

| D311 Anion Exchange Resin | Cl- | Not Specified | researchgate.netnih.gov |

Silica Gel Column Chromatography for Separation

Following the removal of ionic impurities, silica gel column chromatography is utilized for the separation of GPC from other non-ionic impurities and to enhance its purity. google.comsigmaaldrich.com This technique is effective in separating GPC from residual starting materials and by-products of the synthesis or extraction process. nus.edu.sg

The combination of ion-exchange and silica gel chromatography has been shown to yield L-α-GPC with a chemical purity of 99.8% and a final yield of 78.4%. google.com The silica gel used in this process can be regenerated and reused, contributing to the cost-effectiveness of the method. google.com Studies have shown that both the ion-exchange resins and the silica gel maintain their effectiveness for L-α-GPC isolation even after 10 uses. researchgate.netnih.gov A normal-phase silica gel column (4.6 mm × 250 mm) has been used in high-performance liquid chromatography (HPLC) methods to separate L-α-GPC from its potential degradation products. researchgate.net

Other Chromatographic and Extraction Methods

In addition to the primary methods of ion-exchange and silica gel chromatography, other techniques are employed to further purify GPC.

Decoloration with Activated Carbon: After silica gel chromatography, activated carbon is often used to decolorize the GPC solution, resulting in a colorless final product. researchgate.netnih.govsigmaaldrich.com

Solvent Extraction: Solvent extraction is a fundamental technique used in the initial stages of GPC preparation from natural sources like cattle pancreas. google.com Food-grade solvent extraction has also been utilized following enzymatic hydrolysis to isolate L-α-GPC. nih.gov

Crystallization: Crystallization from solvents like ethanol can be used as a purification step. google.com For instance, dissolving a viscous GPC fluid in ethanol at an elevated temperature and then cooling it can induce the precipitation of GPC crystals. google.com

High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with a refractive index detector, are developed not only for the analysis of GPC purity but also for its separation. researchgate.net An HPLC method using a normal-phase silica gel column with a mobile phase of methanol and ammonium (B1175870) formate (B1220265) aqueous solution has been validated for this purpose. researchgate.net

These purification strategies, when used in combination, provide a robust and efficient pathway to obtain research-grade Glycerylphosphorylcholine with high purity, suitable for a range of scientific applications. researchgate.net

Glycerylphosphorylcholine Biosynthesis, Catabolism, and Intermediary Metabolism

Endogenous Biosynthesis of Glycerylphosphorylcholine

Glycerylphosphorylcholine is an intermediate product of lecithin (B1663433) metabolism. examine.com Specifically, it is derived from the deacylation of phosphatidylcholine, which is the most abundant phospholipid in eukaryotic cell membranes. examine.comacs.org This process involves the hydrolysis of phosphatidylcholine, catalyzed by phospholipase A1 and A2, which removes the two fatty acid chains, leaving the glycerylphosphorylcholine backbone. acs.orgnih.gov This breakdown of phosphatidylcholine is a normal part of cellular membrane dynamics and can be upregulated in certain conditions, leading to an accumulation of glycerylphosphorylcholine. examine.com

In another pathway, the metabolism of lecithin by pancreatic phospholipase can produce lysolecithin. examine.com Subsequently, phospholipase B acts on lysolecithin to form glycerylphosphorylcholine. examine.com

Upon ingestion, α-GPC is a readily available precursor for the synthesis of both choline (B1196258) and acetylcholine (B1216132). examine.comconsensus.app It is hydrolyzed in the gut into free choline and glycerol-1-phosphate. consensus.appcanada.ca This free choline is then absorbed and can cross the blood-brain barrier to be used in the brain for the synthesis of the neurotransmitter acetylcholine. wikipedia.orgconsensus.app Studies have shown that administration of α-GPC leads to a rapid increase in plasma choline levels, which in turn supports increased acetylcholine synthesis in the brain, particularly in the hippocampus and cortex. consensus.app This role as an acetylcholine precursor is central to its effects on cognitive function. acs.orgconsensus.app

The synthesis of acetylcholine from choline derived from α-GPC is a critical process for neuronal communication. Animal studies have demonstrated that α-GPC supplementation can reverse drug-induced decreases in brain acetylcholine levels and enhance its release. consensus.app

Glycerylphosphorylcholine is intrinsically linked to the dynamics of cellular phospholipids. news-medical.net As a breakdown product of phosphatidylcholine, its levels can reflect the rate of membrane phospholipid degradation. examine.com In certain pathological states, such as Alzheimer's disease, an increased rate of phospholipid degradation is observed, which is thought to be a compensatory mechanism to provide more choline for acetylcholine synthesis. examine.com In this context, glycerylphosphorylcholine can bioaccumulate, serving as a biomarker for this increased membrane turnover. examine.com

Furthermore, α-GPC itself contributes to the anabolic processes of membrane synthesis. news-medical.net It is a substrate for the synthesis of phosphatidylcholine, a primary component of cellular membranes. mdpi.complos.org This synthesis can occur via the Kennedy pathway, where choline is phosphorylated and then combined with diacylglycerol to form phosphatidylcholine. acs.orgfrontiersin.org By providing a source of choline, α-GPC supports the structural integrity and fluidity of cellular membranes. news-medical.netplos.org

Role as a Precursor to Choline and Acetylcholine Synthesis

Metabolic Fate and Catabolic Pathways of Glycerylphosphorylcholine

The primary catabolic pathway for glycerylphosphorylcholine involves its enzymatic cleavage. nih.govcanada.ca In the gut, ingested α-GPC is hydrolyzed by enzymes, such as Gpcpd1, into choline and glycerol-1-phosphate. consensus.appcanada.ca In tissues, the enzyme glycerophosphocholine phosphodiesterase (GPC-PDE) catalyzes this same reaction, breaking down GPC into free choline and glycerol-3-phosphate. acs.orgnih.gov The resulting choline becomes available for various metabolic purposes, including acetylcholine synthesis, while the glycerol-1-phosphate (or glycerol-3-phosphate) can enter the phospholipid pool or be used in other metabolic pathways after phosphorylation. acs.orgcanada.ca

The activity of GPC-PDE is a key regulatory point for intracellular GPC levels. nih.gov This enzymatic cleavage ensures a supply of choline for essential cellular functions.

Within biological systems, there is a dynamic interconversion between glycerylphosphorylcholine and choline. nih.gov Studies using isotopically labeled GPC have shown that a significant portion can be metabolized to choline in various segments of the intestine. nih.gov Conversely, choline can be utilized in the synthesis of phosphatidylcholine, which can then be catabolized to form glycerylphosphorylcholine. acs.orgmdpi.com This interconversion highlights the central role of GPC as a readily available reservoir and transport form of choline within the body. examine.comcanada.ca

This metabolic interplay ensures that choline is available where it is needed, whether for neurotransmitter synthesis in the brain or for maintaining the structural integrity of cell membranes throughout the body. consensus.appplos.org

Role of Gut Microbiota in Glycerylphosphorylcholine Metabolism

The gut microbiota is integral to the metabolism of various dietary nutrients that escape digestion in the upper gastrointestinal tract. Among these is Glycerylphosphorylcholine (GPC), which can be processed by intestinal bacteria into metabolites that influence host physiology. This metaorganismal pathway involves the collaborative metabolic action of the gut microbiome and host enzymes. nih.govannalsgastro.gr

Production of Trimethylamine (B31210) (TMA) from Glycerylphosphorylcholine

The gut microbiota metabolizes GPC, along with other dietary trimethylamine-containing nutrients like phosphatidylcholine and L-carnitine, to produce trimethylamine (TMA). annalsgastro.grexplorationpub.com This conversion is carried out by microbial enzymes known as TMA lyases. nih.govexplorationpub.com Specifically, the choline utilization (Cut) gene cluster, which encodes the glycyl radical enzyme CutC and its activating protein CutD, is responsible for cleaving the C-N bond in choline-containing compounds to release TMA. nih.govfrontiersin.org Bacteria from the Firmicutes and Proteobacteria phyla are known to be involved in this transformation. frontiersin.org

Formation of Trimethylamine N-Oxide (TMAO) Pathways

Following its production by the gut microbiota, TMA is absorbed from the intestine into the portal circulation. annalsgastro.gr It is then transported to the liver, where host enzymes catalyze its oxidation into Trimethylamine N-Oxide (TMAO). annalsgastro.grexplorationpub.com This conversion is primarily mediated by a class of hepatic enzymes called Flavin-containing monooxygenases (FMOs). nih.govexplorationpub.com While several FMO isoforms exist, FMO3 is the dominant enzyme in humans responsible for the oxidation of TMA to TMAO. nih.govexplorationpub.com TMAO is a metabolite that has been implicated in various aspects of host health and disease. frontiersin.orgmednexus.org

Sex-Dependent Differences in Microbiota-Mediated Metabolism in Animal Models

Research in animal models has revealed significant sex-dependent differences in the composition and metabolic activity of the gut microbiota, which can influence the metabolism of compounds like GPC. mdpi.comnih.gov Studies in mice have shown that males and females exhibit distinct gut microbial community structures. mdpi.comnih.gov For example, female mice often show a higher abundance of bacteria from the Bacteroidetes phylum, while males may have more from the Firmicutes phylum. mdpi.com

These differences in microbiota composition are associated with variations in host metabolism. nih.gov A study on type 1 diabetic mice demonstrated that host metabolic changes, including those related to choline metabolism, may be regulated by the gut microbiota in a sex-specific manner. nih.gov This suggests that the "gut microbiota-host metabolism axis" operates differently between sexes, potentially leading to sex-specific variations in the production of metabolites derived from GPC. nih.gov The specific microbial communities and their correlation with metabolic parameters often vary depending on the mouse strain and diet, indicating a complex interaction between host genetics, sex, and gut microbial function. nih.govscienceopen.com

Table 1: Observed Sex-Dependent Differences in Gut Microbiota in Animal Models

| Microbial Group | Observation in Male Models | Observation in Female Models | Source(s) |

| Overall Diversity | Often reduced microbial diversity compared to females, particularly in response to a high-fat diet. | Generally higher microbial diversity and richness. | mdpi.comnih.gov |

| Firmicutes | Higher relative abundance in some studies. | Lower relative abundance compared to males. | mdpi.com |

| Bacteroidetes | Lower relative abundance compared to females. | Higher relative abundance in some studies. | mdpi.com |

| Akkermansia | Lower abundance. | Enriched growth of beneficial microbes like Akkermansia. | mdpi.com |

| Lactobacillus | Lower abundance in specific strains (C57BL/6). | Enriched abundance in specific strains (C57BL/6). | frontiersin.org |

| Bifidobacterium | Lower abundance in specific strains (BALB/c). | Enriched abundance in specific strains (BALB/c). | frontiersin.org |

Glycerylphosphorylcholine in Choline Phospholipid Metabolism

GPC is a key intermediary metabolite in choline phospholipid metabolism. examine.comnih.gov It exists at the crossroads of phosphatidylcholine synthesis and degradation, playing a role in maintaining cellular choline homeostasis.

Interplay with the Kennedy Pathway for Phosphatidylcholine Synthesis

The primary route for de novo synthesis of phosphatidylcholine (PtdCho), the most abundant phospholipid in mammalian cell membranes, is the Kennedy pathway. wikipedia.orgnih.gov This pathway begins with the phosphorylation of free choline to phosphocholine (B91661), which is then converted to cytidine (B196190) diphosphate (B83284) (CDP)-choline. wikipedia.org In the final step, the phosphocholine moiety from CDP-choline is transferred to a diacylglycerol (DAG) molecule to form PtdCho. wikipedia.orgnih.gov

GPC interacts with this pathway through catabolism and recycling. PtdCho can be deacylated (have its fatty acids removed) to produce GPC. nih.gov GPC, in turn, can be hydrolyzed by glycerophosphodiesterases to release free choline and glycerol-3-phosphate. nih.govfigshare.com This liberated choline can then re-enter the Kennedy pathway as a substrate for the synthesis of new PtdCho molecules. nih.gov This catabolic route for GPC provides an essential mechanism for recycling choline, allowing cells to salvage and reuse this vital nutrient for maintaining membrane integrity and signaling functions. nih.gov

Glycerylphosphorylcholine in Activated Choline Metabolism in Cellular Contexts

In certain cellular contexts, particularly in cancer, choline phospholipid metabolism is significantly altered. nih.govnoaa.gov This state, often termed "activated choline metabolism" or a "cholinic phenotype," is a recognized hallmark of carcinogenesis and tumor progression. nih.govnih.govnoaa.gov It is characterized by elevated intracellular concentrations of choline-containing metabolites, most notably phosphocholine and GPC. nih.govnoaa.gov

The accumulation of GPC in cancer cells points to its importance as an oncometabolite. nih.gov While much research has focused on the elevation of phosphocholine due to increased choline kinase activity in the Kennedy pathway, more recent studies have highlighted the significance of GPC accumulation. nih.govnoaa.gov The elevated levels of GPC can result from increased synthesis from PtdCho or decreased catabolism. These changes in GPC levels can be detected non-invasively using magnetic resonance spectroscopy (MRS), making it a potential biomarker for cancer diagnosis and monitoring treatment response. nih.govnoaa.gov

Role of Glycerylphosphorylcholine Phosphodiesterase

Glycerylphosphorylcholine phosphodiesterase (GPC-PDE) is a critical enzyme in the catabolism of Glycerylphosphorylcholine (GPC). wikipedia.org This enzyme belongs to the hydrolase family, specifically those that act on phosphoric diester bonds. wikipedia.org Its primary function is to catalyze the hydrolysis of GPC into two smaller molecules: choline and sn-glycerol 3-phosphate. wikipedia.orgresearchgate.net This reaction is a key step in glycerophospholipid metabolism. wikipedia.org The systematic name for this enzyme is sn-glycero-3-phosphocholine glycerophosphohydrolase. wikipedia.org

The enzymatic activity of GPC-PDE is not uniform across all tissues and conditions; its regulation is vital for cellular homeostasis, particularly in response to environmental stress. One of the most significant roles of GPC-PDE is in cellular osmoregulation. nih.govpnas.org In tissues exposed to high osmotic stress, such as the renal medulla, the activity of GPC-PDE is dynamically regulated to control the intracellular concentration of GPC, which functions as an osmoprotective organic osmolyte. nih.govnih.govpnas.org

Research has shown that when renal cells are exposed to high concentrations of sodium chloride (NaCl) and urea (B33335), the activity of GPC-PDE is significantly inhibited. nih.govpnas.orgnih.gov This inhibition leads to a decrease in the degradation of GPC, causing it to accumulate within the cells. nih.gov This accumulation of GPC helps to protect the cells from the damaging effects of the hypertonic environment. nih.govpnas.org Studies using Madin-Darby Canine Kidney (MDCK) cell cultures demonstrated that high levels of NaCl and urea decreased the activity of GPC-PDE by approximately two-thirds, which was the primary mechanism for the observed increase in cellular GPC levels, rather than an increase in GPC synthesis. nih.govpnas.org

Detailed Research Findings

Molecular studies have identified specific enzymes responsible for GPC-PDE activity. One such enzyme is GDPD5 (glycerophosphodiester phosphodiesterase domain containing 5). nih.govpnas.org Research has confirmed that GDPD5 functions as a GPC-PDE and that its activity is osmotically regulated. nih.govpnas.org Elevating osmolality with NaCl or urea rapidly inhibits GDPD5 activity, contributing to the rise in intracellular GPC. nih.govpnas.org Furthermore, experiments manipulating GDPD5 expression have provided direct evidence of its role.

Table 1: Effect of GDPD5 Expression on GPC Levels in Mouse Inner Medullary Collecting Duct-3 (mIMCD3) Cells

| Experimental Condition | Change in GDPD5 Expression | Effect on GPC-PDE Activity | Resulting Change in Cellular GPC | Reference |

|---|---|---|---|---|

| siRNA Knockdown | -55% | Not specified | +60% | pnas.org |

| Recombinant Overexpression | Increased | +50% | -30% | pnas.org |

Another identified GPC phosphodiesterase is Glycerophosphocholine Phosphodiesterase 1 (GPCPD1), also known as GDE5. genecards.orgnih.gov GPCPD1 is widely expressed in the gastrointestinal epithelium and plays a key role in the intestinal metabolism of GPC. nih.govnih.gov Studies using Caco-2 intestinal cells have shown that GPCPD1 is not only active intracellularly but is also secreted into the intestinal lumen. nih.govnih.gov This extracellular enzyme hydrolyzes dietary GPC into choline in the apical medium, which is then transported into the intestinal cells. nih.govnih.gov Knockdown of GPCPD1 in Caco-2 cells resulted in a decrease in GPC-hydrolyzing activity both inside the cells and in the surrounding medium. nih.gov

GPC-PDE activity has also been characterized in other tissues, such as the brain and liver. In rat brain myelin, a GPC phosphodiesterase was identified with an optimal pH of 9.5 and a specific requirement for zinc ions (Zn²⁺) for its activity. nih.gov In contrast, the GPC-PDE found in rat liver plasma membranes has a pH optimum of 8.5 and can be reactivated by a variety of bivalent cations after inhibition by EDTA. nih.govnih.gov In the rat forebrain, GPC-PDE activity is highest in the microsomal fraction and can be activated by very low concentrations of free calcium ions (Ca²⁺). nih.govcapes.gov.br

Table 2: Biochemical Properties of GPC Phosphodiesterase in Different Rat Tissues

| Tissue | Optimal pH | Michaelis Constant (Km) | Cofactor/Activator Requirement | Reference |

|---|---|---|---|---|

| Brain Myelin | 9.5 | 0.2 mM | Zn²⁺ | nih.gov |

| Liver Plasma Membranes | 8.5 | 0.95 mM | Bivalent cations (e.g., Mg²⁺, Mn²⁺) | nih.govnih.gov |

| Forebrain | Not specified | Not specified | Ca²⁺ | nih.govcapes.gov.br |

These findings highlight that GPC-PDE represents a family of enzymes with tissue-specific characteristics and regulatory mechanisms, all contributing to the crucial role of managing GPC levels for various physiological functions, from osmoprotection in the kidney to neurotransmitter precursor availability in the brain and nutrient absorption in the intestine.

Cellular and Molecular Mechanisms of Glycerylphosphorylcholine Action

Cholinergic System Modulation

GPC serves as a precursor to acetylcholine (B1216132), a critical neurotransmitter for cognitive processes such as memory and learning. patsnap.commdpi.com By efficiently crossing the blood-brain barrier, it delivers choline (B1196258) for the synthesis of acetylcholine in cholinergic neurons. patsnap.comnews-medical.net

Preclinical studies have consistently demonstrated that GPC administration increases the synthesis and release of acetylcholine (ACh) in key brain regions. unicam.itunict.it In animal models, GPC has been shown to elevate ACh levels in the hippocampus and frontal cortex. news-medical.netunicam.itunict.it For instance, research in rats indicates that GPC can increase the amount of ACh released from hippocampal slices following potassium stimulation. This effect is believed to stem from GPC's role as a readily available source of choline for ACh synthesis.

One study noted an increase in acetylcholine concentrations specifically in the frontal cortex of rats, without significant changes in the cerebellum or striatum. examine.com Other research highlights that GPC administration leads to an increased release of acetylcholine in the hippocampus of rats, which is associated with improved learning and memory functions. mdpi.combiorxiv.org This enhancement is dose-dependent and has been observed in both in-vivo and in-vitro settings. consensus.app

| Brain Region | Observed Effect | Animal Model | Source |

|---|---|---|---|

| Hippocampus | Increased ACh release | Rat | unicam.itmdpi.combiorxiv.orgfrontiersin.org |

| Frontal Cortex | Increased ACh levels | Rat | news-medical.netexamine.com |

| Striatum | No significant influence on ACh concentrations | Rat | examine.com |

| Cerebellum | No significant influence on ACh concentrations | Rat | examine.com |

GPC facilitates cholinergic neurotransmission not only by increasing acetylcholine synthesis but also by supporting the structural components of nerve cells. onnit.com As a metabolite of phosphatidylcholine, GPC contributes to the fluidity and integrity of neuronal membranes, which is essential for efficient synaptic function. onnit.comresearchgate.net This dual action of providing both a key neurotransmitter precursor and support for membrane health allows GPC to play a comprehensive role in enhancing cholinergic signaling. onnit.com

Studies suggest that GPC enhances the efficiency of communication between neurons. nootropicsexpert.com This is achieved by directly increasing the synthesis and secretion of acetylcholine as required by the body. nootropicsexpert.com The compound also appears to increase the protein content of the vesicular acetylcholine transporter in various brain regions, a mechanism that would support the packaging and release of acetylcholine at the synapse. examine.com

In experimental settings, GPC has demonstrated a protective effect against the cognitive deficits induced by cholinergic antagonists like scopolamine (B1681570). mdpi.commdpi.com Preclinical studies show that GPC administration can reverse scopolamine-induced amnesia in passive avoidance tasks in rats. mdpi.com This protective action is attributed to GPC's ability to partially counteract the reduction in brain acetylcholine levels caused by the toxin. The effect has been specifically noted in the hippocampus and cortex. This suggests that by bolstering the cholinergic system, GPC can mitigate the impact of substances that impair cholinergic function. mdpi.com

Facilitation of Cholinergic Neurotransmission

Modulation of Monoaminergic Neurotransmission

Beyond its well-documented effects on the cholinergic system, GPC also appears to influence monoaminergic neurotransmitter systems, which are crucial for mood, motivation, and other emotional and cognitive processes. nih.govresearchgate.net

Preclinical research indicates that GPC can modulate the dopaminergic system. mdpi.com Studies in rats have shown that administration of GPC can lead to increased dopamine (B1211576) concentrations in the frontal cortex and cerebellum. examine.comnih.govnih.gov Furthermore, GPC has been observed to enhance the expression of the dopamine active transporter (DAT) in these same brain regions. frontiersin.orgnih.govnih.gov The dopamine transporter plays a key role in regulating dopamine levels in the synapse. examine.com Some research also suggests that GPC may enhance the release of dopamine from neurons when stimulated. examine.com

| Brain Region | Observed Effect | Animal Model | Source |

|---|---|---|---|

| Frontal Cortex | Increased dopamine levels and DAT expression | Rat | examine.comfrontiersin.orgnih.govnih.gov |

| Cerebellum | Increased dopamine levels and DAT expression | Rat | examine.comfrontiersin.orgnih.govnih.gov |

| Striatum | Increased dopamine metabolite (DOPAC) | Rat | examine.com |

GPC has also been shown to affect serotonergic systems in animal models. mdpi.comnih.gov Research has documented an increase in serotonin (B10506) levels in the frontal cortex and striatum of rats following GPC administration. news-medical.netunicam.itnih.govnih.gov The serotonergic system is deeply involved in the regulation of mood and anxiety. news-medical.net However, studies suggest that while GPC may elevate serotonin levels, it does not appear to alter the expression of the serotonin transporter (SERT). examine.com This indicates a specific mechanism of action on serotonin synthesis or release rather than on its reuptake.

Influence on Dopaminergic Systems in Preclinical Models

Intracellular Signaling Pathway Modulation

GPC's influence on intracellular signaling is multifaceted, involving the potentiation of key second messenger systems and the modulation of ion channel activity. These actions are critical for its role in cellular communication and function.

Potentiation of Receptor-Stimulated Phosphatidylinositol Hydrolysis

GPC has been shown to enhance the hydrolysis of phosphatidylinositol in response to receptor stimulation. nih.govfrontiersin.org In preclinical studies involving cortical synaptoneurosomes from both young and aged rats, GPC potentiated the production of inositol (B14025) phosphate (B84403), a key step in this signaling cascade. nih.gov This process is fundamental for the generation of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), which are crucial for a wide range of cellular responses. The enhancement of this pathway by GPC suggests a mechanism by which it can amplify cellular signals initiated by various neurotransmitters and hormones. nih.govfrontiersin.org

Influence on Potassium-Induced Calcium Oscillations in Synaptosomes

In studies using purified synaptosomes from the hippocampus of young rats, GPC was found to significantly potentiate calcium oscillations induced by potassium. nih.govresearchgate.netresearchgate.net This effect, however, was not observed in aged animals. nih.govresearchgate.netresearchgate.net Calcium ions are critical intracellular messengers that regulate numerous neuronal functions, including neurotransmitter release and synaptic plasticity. The ability of GPC to modulate calcium dynamics in response to depolarization suggests a direct impact on synaptic function and communication. nih.gov

Enhancement of Protein Kinase C Activity

Research indicates that GPC can enhance the activity of Protein Kinase C (PKC), a crucial enzyme in signal transduction pathways that regulate various cellular processes. researchgate.netoup.comdntb.gov.ua Both in vivo and in vitro studies have demonstrated that GPC can induce the translocation of PKC, a key step in its activation. researchgate.netnih.gov For instance, administration of GPC in rats led to an increase in particulate PKC activity in the cerebral cortex and hippocampus. nih.gov This effect was observed at nanomolar concentrations in brain slices. nih.gov The activation of PKC is linked to a variety of cellular outcomes, including modulation of ion channels, regulation of gene expression, and control of cell growth and differentiation. The enhancement of PKC activity appears to be a common mechanism among some cognition-enhancing drugs. nih.gov

Neurotrophic and Neuroplasticity Mechanisms

GPC also plays a significant role in promoting the survival, growth, and differentiation of neurons, as well as enhancing the brain's ability to adapt and reorganize itself.

Promotion of Hippocampal Neurogenesis in Preclinical Studies

Preclinical evidence strongly suggests that GPC facilitates neurogenesis in the hippocampus, a brain region critical for learning and memory. researchgate.netoup.comdntb.gov.ua Studies have shown that GPC can increase the proliferation of neural stem cells and promote their differentiation into mature neurons. frontiersin.orgunicam.it For example, in a rat model of seizure-induced cognitive impairment, treatment with GPC was found to increase hippocampal neurogenesis and offer protection against neuronal death. mdpi.com This promotion of new neuron formation may contribute to its cognitive-enhancing effects and its ability to counteract neuronal damage. frontiersin.orgunicam.it

Upregulation of Neurotrophic Factors

GPC has been shown to upregulate the expression of neurotrophic factors, which are proteins that support the growth, survival, and differentiation of developing and mature neurons. researchgate.netoup.comdntb.gov.ua Specifically, GPC has been found to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus. frontiersin.orgunicam.it BDNF is a key molecule involved in synaptic plasticity, learning, and memory. By increasing the availability of neurotrophic factors, GPC can create a more supportive environment for neuronal health and function, potentially mitigating the effects of neurodegenerative processes. consensus.appresearchgate.net

Impact on Neuronal Differentiation in Animal Models

Glycerylphosphorylcholine (GPC) has demonstrated a significant positive impact on neuronal differentiation and neurogenesis in various animal models, suggesting its potential role in neuronal repair and cognitive enhancement. darwin-nutrition.fru-szeged.hu In a rat model of dual stress induced by noise and restraint, administration of GPC was found to promote neuronal differentiation. u-szeged.huresearchgate.net This was evidenced by an increase in the expression of neuroblasts in the hippocampus, indicating that GPC protects the activity of immature cells and supports their development into mature neurons. u-szeged.hufrontiersin.org

Further studies have highlighted GPC's role in enhancing hippocampal neurogenesis, the process of generating new neurons. researchgate.netplos.orgnih.govnih.gov This effect is particularly notable in models of neurological stress and injury. For instance, in a rat model of pilocarpine-induced seizures, late treatment with GPC (starting 3 weeks after the seizure) led to an increase in the generation of immature neurons. plos.orgpatsnap.com This suggests that GPC not only stimulates the birth of new neurons but also supports their proper maturation and survival. patsnap.com The cognitive improvements seen in these animals were linked to this increased neurogenesis, along with reduced neuronal death. researchgate.net

The mechanisms underlying GPC's influence on neuronal differentiation are multifactorial. One key factor is its role as a precursor to acetylcholine (ACh). patsnap.com Increased brain levels of ACh are known to be essential for the maturation and survival of newly formed neurons. patsnap.com By boosting ACh synthesis, GPC creates a more favorable environment for neurogenesis. patsnap.com Another critical mechanism involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a protein that plays a pivotal role in neuronal survival, differentiation, and plasticity. u-szeged.hufrontiersin.org In the dual-stress rat model, GPC treatment significantly increased the expression of both choline acetyltransferase (ChAT), the enzyme responsible for ACh synthesis, and BDNF in the hippocampus. u-szeged.huresearchgate.net This dual action on the cholinergic and neurotrophic systems appears to be central to its protective effect on cognitive function and the promotion of neuronal differentiation. u-szeged.hu

Oxidative Stress and Mitochondrial Function

Glycerylphosphorylcholine has been shown to exert protective effects on mitochondrial function and to mitigate oxidative and nitrosative stress, particularly in the context of ischemia-reperfusion (IR) injury. frontiersin.org

Preservation of Mitochondrial Complex I Function and Respiration

Research using high-resolution respirometry on rat liver mitochondria has revealed that GPC directly targets and preserves the function of mitochondrial complex I, a critical component of the electron transport chain. mpg.de In experimental models of liver IR injury, which is known to deteriorate mitochondrial respiration, GPC administration was found to increase the efficiency of complex I-linked mitochondrial oxygen consumption. mpg.de A key finding was that GPC significantly lowered in vitro leak respiration, a process where protons leak across the inner mitochondrial membrane, leading to inefficient energy production and increased formation of reactive oxygen species (ROS). mpg.de By reducing this leak, GPC helps maintain the integrity and efficiency of mitochondrial respiration even under cellular stress. mpg.de

| Effect of GPC on Mitochondrial Respiration (in vitro) | Observation | Significance | Citation |

| Complex I-Linked Oxygen Consumption | Increased efficacy | Enhances the efficiency of the primary pathway for ATP production. | mpg.de |

| Leak Respiration | Significantly lower | Reduces mitochondrial proton leak, decreasing ROS formation and improving respiratory efficiency. | mpg.de |

Reduction of Oxidative and Nitrosative Stress Markers in Experimental Models

A direct consequence of preserved mitochondrial function is the reduction of cellular damage caused by oxidative and nitrosative stress. In experimental IR models, GPC administration has been demonstrated to significantly decrease the levels of key stress markers. mpg.de For example, treatment with GPC reduced the formation of malondialdehyde (MDA), a marker of lipid peroxidation, and lowered the levels of tissue nitrite/nitrate (NOx), indicating a reduction in nitrosative stress. mpg.defigshare.com Furthermore, GPC was effective in decreasing nitrotyrosine formation, a marker for the highly reactive and damaging molecule peroxynitrite. u-szeged.hu GPC also helps restore the cellular antioxidant capacity by reversing the IR-induced decrease in the reduced glutathione (B108866) (GSH) to oxidized glutathione disulfide (GSSG) ratio. mpg.de

| Impact of GPC on Stress Markers in Ischemia-Reperfusion Models | Marker | Effect of GPC Administration | Citation |

| Oxidative Stress | Malondialdehyde (MDA) | Significantly reduced | mpg.defigshare.com |

| GSH/GSSG Ratio | Reversed the IR-induced decrease, restoring antioxidant balance | mpg.de | |

| Nitrosative Stress | Nitrite/Nitrate (NOx) | Significantly reduced | mpg.defigshare.com |

| Nitrotyrosine | Decreased formation | u-szeged.hu |

Indirect Suppression of Superoxide-Generating Enzymes

The protective effects of GPC against oxidative stress extend beyond the mitochondria. By preserving mitochondrial function and reducing the primary source of ROS, GPC indirectly suppresses the activity of major intracellular enzymes that generate superoxide (B77818) radicals. mpg.de In studies of IR, GPC treatment led to decreased activity of enzymes such as xanthine (B1682287) oxidoreductase (XOR) and NADPH oxidases. u-szeged.humpg.de These enzymes are significant sources of ROS during the reoxygenation phase of IR injury. u-szeged.hu The reduction in their activity following GPC administration suggests that the initial preservation of mitochondrial integrity prevents the downstream activation of these cellular, extra-mitochondrial sources of oxidative stress. mpg.de

Cellular Integrity and Membrane Dynamics

Role in Preservation of Cellular Membrane Structural Integrity

Glycerylphosphorylcholine plays a fundamental role in maintaining the structural integrity of cellular membranes. mpg.de This function is largely due to its role as a deacylated metabolite and precursor of phosphatidylcholine (PC), a primary building block of cell membranes. mpg.de Under physiological conditions, GPC can stimulate the synthesis of PC, likely via the Kennedy pathway, thereby contributing to the continuous repair and maintenance of membrane structures. mpg.de

The glycerophosphate component of the GPC molecule is also crucial for supporting neuronal membrane integrity and fluidity. patsnap.com This helps to facilitate efficient cellular communication and neurotransmission. patsnap.com In conditions that compromise membrane structure, such as IR injury where lipolytic enzymes become more active and degrade essential glycerophospholipids, the availability of GPC can be beneficial. mpg.de Its ability to be incorporated into membranes helps counteract the loss of membrane-forming phospholipids, thus preserving the physical barrier and functional environment of the cell. darwin-nutrition.frmpg.de

Potential Influence on Blood-Brain Barrier (BBB) Integrity in Experimental Models

Experimental studies suggest that Glycerylphosphorylcholine may have a protective role concerning the integrity of the blood-brain barrier (BBB). In a study using senescence-accelerated mice (SAMP8), long-term intake of GPC was found to suppress BBB disruption. researchgate.net Further research in animal models of epilepsy indicated that GPC administration could reduce neuronal death and BBB disruption that occurs following seizures. researchgate.net While GPC is a choline precursor, it is theorized that its structure allows for easier crossing of the BBB. nih.gov Other choline-containing compounds, such as citicoline, have been shown to attenuate increases in endothelial permeability in models of hypoxia by upregulating the expression of tight junction proteins, which are critical for BBB function. frontiersin.org

Other Mechanistic Insights

Beyond its primary role as a choline donor, GPC exhibits other specific mechanistic actions, including the modulation of neurotransmitter systems and its involvement in metabolic processes.

Promotion of Gamma-Aminobutyric Acid (GABA) Release

Glycerylphosphorylcholine has been demonstrated to facilitate the release of the inhibitory neurotransmitter Gamma-Aminobutyric Acid (GABA). Studies conducted both in vivo in freely moving rats and in vitro using cortical slices have shown that GPC increases GABA release. nih.gov The mechanism appears to be indirect, suggesting an involvement of the noradrenergic system rather than a direct action on cholinergic receptors. nih.gov This GPC-induced increase in GABA release was nullified by prazosin, an alpha-1 adrenergic receptor antagonist. nih.govexamine.com In contrast, the effect was not blocked by the muscarinic antagonist atropine (B194438) or the nicotinic antagonist mecamylamine. nih.gov This indicates that GPC's facilitatory effect on GABA release is not dependent on the direct activation of muscarinic or nicotinic receptors. nih.gov

Influence on S-Adenosylmethionine (SAM)-Dependent Methylation Pathways

S-Adenosylmethionine (SAMe) is a universal methyl donor essential for the synthesis of numerous biomolecules, including phospholipids. amsbio.comhealyourmind.com.au One of the key methylation pathways is the conversion of phosphatidylethanolamine (B1630911) (PE) to phosphatidylcholine (PC), a process that requires SAMe. mdpi.com PC is a major component of cell membranes and can be a source of GPC. healyourmind.com.aumdpi.com The synthesis of choline itself involves SAMe. mdpi.com While these pathways show that SAMe is critical for producing precursors to GPC, research in the bacterium Xanthomonas campestris has identified a novel, yeast-like PC synthesis pathway where GPC is acylated to form PC, a process that is independent of SAM. nih.gov This discovery highlights an unexpected diversity in PC biosynthesis. nih.gov

Dose-Response Relationships in In Vitro and Behavioral Studies

The effects of Glycerylphosphorylcholine have been shown to be dose-dependent in both laboratory and behavioral research. Some studies suggest a bell-shaped dose-effect relationship, where higher levels might trigger homeostatic mechanisms like receptor desensitization. canada.ca For instance, in behavioral studies, GPC demonstrated efficacy in antagonizing scopolamine-induced amnesia, with the effect varying by dose. canada.ca Similarly, in vitro studies on rat brain protein kinase C (PKC) activity showed a bell-shaped dose response. canada.ca

The following tables summarize key dose-response findings from various studies.

Table 1: Dose-Response of Glycerylphosphorylcholine in In Vitro Studies

| Study Type | Experimental Model | GPC Concentration | Observed Effect | Citation |

|---|---|---|---|---|

| GABA Release | Rat Cortical Slices | 0.4 mM | Increased spontaneous GABA efflux. | nih.gov |

| GABA Release | Rat Neurons | 1.2 mM | Increased spontaneous GABA release. | examine.com |

| GABA Release | Rat Neurons | 0.12 mM | No significant effect on GABA release. | examine.com |

Table 2: Dose-Response of Glycerylphosphorylcholine in Behavioral and Physiological Studies

| Study Type | Subject | GPC Dosage | Observed Effect | Citation |

|---|---|---|---|---|

| GABA Release | Freely Moving Rats | 30-300 mg/kg i.p. | Increased cortical GABA release. | nih.gov |

| Cognitive Function | Healthy Volunteers | 400 mg/day (14 days) | Significantly improved motivation levels. | mdpi.com |

| Physical Performance | College-Aged Males | 600 mg (acute) | Increased isometric mid-thigh pull strength. | tandfonline.com |

Preclinical Investigations and Experimental Models of Glycerylphosphorylcholine

In Vitro Model Systems for Glycerylphosphorylcholine Research

In vitro models offer a controlled environment to dissect the specific cellular and molecular interactions of GPC. These systems are instrumental in elucidating its direct effects on neural cells and their components.

The human neuroblastoma cell line, SH-SY5Y, is a widely utilized model in neurotoxicity and neuroprotection studies due to its human origin and ability to differentiate into neuron-like cells. nih.gov Research using this cell line has been crucial in evaluating the effects of GPC. For instance, studies have investigated the potential of choline (B1196258) alfoscerate (a form of GPC) to protect against β-amyloid-induced injury, a hallmark of Alzheimer's disease. nih.gov These studies postulate that GPC can counteract the detrimental effects of β-amyloid by activating neurotrophin survival pathways, thereby reducing apoptotic cell death and preserving neuronal morphology. nih.gov The SH-SY5Y line has also been used to explore the toxic effects of various compounds on neural cells, providing a context for assessing the protective capabilities of agents like GPC. jkns.or.krfrontiersin.org

In one study, primary human astrocytes were used to investigate the effects of GPC in the context of isoflurane-induced toxicity. jkns.or.kr While GPC has shown neuroprotective effects in neuronal models, this particular study highlighted that pretreatment with a high concentration of GPC followed by isoflurane (B1672236) exposure significantly reduced astrocyte viability, suggesting that its effects can be cell-type and context-dependent. jkns.or.kr

To understand the effects of GPC on synaptic function, researchers utilize synaptosomal preparations, which are isolated nerve terminals that retain functional machinery for neurotransmitter release and signaling. Studies using cortical synaptoneurosomes from both young and old animals have shown that GPC can potentiate receptor-stimulated phosphatidylinositol hydrolysis. acs.orgresearchgate.netresearchgate.net This indicates an enhancement of signal transduction pathways. Furthermore, in purified synaptosomes from the hippocampus of young animals, GPC was found to significantly potentiate potassium-stimulated calcium oscillations, a key process in neurotransmission. acs.orgresearchgate.netresearchgate.net

Investigations into isolated organelles, such as rat liver mitochondria, have shed light on GPC's role in cellular bioenergetics and oxidative stress. plos.orgnih.govresearchgate.net High-resolution respirometry has demonstrated that GPC can increase the efficacy of mitochondrial oxygen consumption linked to complex I, while significantly lowering leak respiration. plos.orgnih.govresearchgate.net This suggests that GPC helps preserve mitochondrial function, particularly under conditions of stress like ischemia-reperfusion, by reducing the biochemical signs of oxidative stress. plos.orgnih.govresearchgate.net

Enzymatic assays are fundamental for elucidating the precise biochemical pathways through which GPC exerts its effects. A key mechanism of GPC is its role as a precursor to acetylcholine (B1216132). frontiersin.orgnih.govmdpi.com Enzymatic assays are used to measure the activity of enzymes involved in acetylcholine metabolism. For example, GPC administration has been shown to increase the amount of acetylcholine released from rat hippocampus slices upon stimulation. nih.gov This is supported by findings that GPC can partially counteract the decrease in brain acetylcholine levels caused by the cholinergic antagonist scopolamine (B1681570). nih.gov

Furthermore, enzymatic methods are employed to determine GPC concentrations in various samples. One such method involves the enzymatic hydrolysis of GPC to choline by glycerophosphocholine phosphodiesterase, followed by a colorimetric reaction to quantify the amount of choline produced. researchgate.net The enzymes involved in the breakdown of phosphatidylcholine to GPC, such as phospholipase A2 and lysophospholipase A1, are also studied to understand the regulation of GPC levels in cells. nih.gov

Synaptosomal Preparations and Isolated Organelles (e.g., Cortical Synaptoneurosomes, Rat Liver Mitochondria)

In Vivo Animal Model Studies

Animal models are indispensable for studying the integrated physiological effects of GPC in a living organism, particularly in the context of complex neurological disorders.

GPC has demonstrated significant neuroprotective effects in various animal models of brain injury. In models of cerebrovascular disease, such as spontaneously hypertensive rats (SHR), long-term treatment with GPC has been shown to reverse changes to the blood-brain barrier (BBB) and partially counter alterations in microvessels. nih.gov These preclinical findings suggest a cerebrovascular protective effect for GPC. frontiersin.orgnews-medical.net

In models of seizure-induced brain injury, such as those induced by pilocarpine, GPC has been shown to ameliorate cognitive impairment. nih.govmdpi.comnih.gov Studies have found that treatment with GPC, particularly when initiated after a delay following the initial seizure, can improve cognitive function by reducing neuronal death, mitigating BBB disruption, and increasing neurogenesis in the hippocampus. nih.govunicam.itcaldic.com

The role of choline, for which GPC is a precursor, has also been investigated in models of head trauma. news-medical.net Experimental models in rats indicate that choline can alleviate head trauma by targeting the inflammatory cascade that is triggered following the injury. news-medical.net

Table 1: Summary of GPC Neuroprotective Effects in Animal Models of Brain Injury

| Animal Model | Type of Injury | Key Findings | Citations |

|---|---|---|---|

| Spontaneously Hypertensive Rats (SHR) | Cerebrovascular Disease | Reversed blood-brain barrier changes; partially countered microvessel alterations. | nih.gov |

| Pilocarpine-Induced Seizure Model (Rats) | Seizure-Induced Injury | Improved cognitive function; reduced neuronal death and BBB disruption; increased neurogenesis. | nih.govcaldic.com |

A widely used model to study pro-cognitive and anti-amnesic drugs is scopolamine-induced amnesia. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory by blocking cholinergic neurotransmission. GPC has consistently shown an ability to counteract the amnesic effects of scopolamine in animal models. nih.govmdpi.comnih.govnews-medical.net

Oral administration of GPC has been shown to reverse the amnesia caused by scopolamine in passive avoidance tasks in rats. nih.gov This effect is attributed to GPC's ability to increase the availability of choline for acetylcholine synthesis, thereby enhancing cholinergic transmission in the brain, particularly in the hippocampus. frontiersin.orgnih.govconsensus.app Studies have confirmed that GPC administration increases acetylcholine release in the hippocampus and can partially restore brain acetylcholine levels that are depleted by scopolamine. nih.gov

Table 2: Research Findings in Scopolamine-Induced Amnesia Models

| Parameter | Effect of Scopolamine | Effect of GPC Administration | Citations |

|---|---|---|---|

| Performance in Passive Avoidance Task | Impaired (Amnesia) | Reversed amnesia | nih.gov |

| Brain Acetylcholine Levels | Decreased (in cortex and hippocampus) | Partially counteracted the decrease | nih.gov |

Studies in Models of Brain Aging

Preclinical research indicates that glycerylphosphorylcholine (GPC) may counteract cognitive deficits associated with aging. mdpi.com In animal models, GPC has been shown to prevent age-related changes in the microanatomy of the brain and impairments in cholinergic neurotransmission markers. mdpi.com Studies in aged rats have demonstrated that GPC treatment can partially restore the density of muscarinic M-1 receptors, which tends to decrease with age. nih.gov

Assessment of Cholinergic and Monoaminergic System Modulation in Rodents

Glycerylphosphorylcholine (GPC) has been shown in preclinical studies to modulate both the cholinergic and monoaminergic systems in rodents. caldic.comnih.gov

Cholinergic System: GPC is recognized as a cholinergic precursor that increases the synthesis and release of acetylcholine (ACh) in the brain, particularly in the hippocampus. nih.govfrontiersin.org This action is believed to be a key mechanism behind its cognitive-enhancing effects. nih.gov Studies have demonstrated that GPC can antagonize scopolamine-induced amnesia by enhancing hippocampal cholinergic transmission. nih.gov In aged rats, GPC treatment has been found to partially restore choline acetyltransferase (ChAT) immunoreactivity and acetylcholinesterase (AChE) reactivity in the hippocampus, further supporting its role in modulating the cholinergic system. nih.gov

Monoaminergic System: Research indicates that GPC also influences the monoaminergic system. caldic.comnih.gov Administration of GPC in rats has been shown to increase dopamine (B1211576) levels in the frontal cortex and cerebellum, and serotonin (B10506) levels in the frontal cortex and striatum. caldic.comnih.gov Furthermore, GPC treatment has been found to stimulate the dopamine transporter (DAT) in the frontal cortex and cerebellum. caldic.comnih.gov These findings suggest that GPC's effects are not limited to the cholinergic system but also extend to the modulation of dopaminergic and serotonergic pathways. caldic.comnih.govmdpi.com

Research on Physical Performance and Psychomotor Function in Animal Models

Preclinical and preliminary human studies suggest that glycerylphosphorylcholine (GPC) may have ergogenic properties, enhancing physical and psychomotor performance. peerj.comfrontiersin.org In studies involving human subjects, GPC supplementation has been associated with increased muscle strength, particularly in isometric mid-thigh pull assessments. frontiersin.org Additionally, improvements in maximum velocity and mechanical power have been observed. researchgate.net Some nutritional supplements containing GPC have been shown to enhance reaction time and vertical jump power. frontiersin.org

While direct animal model research on physical performance is less detailed in the provided results, the observed effects in humans on muscle force production and psychomotor speed suggest a potential mechanism related to acetylcholine's role in muscle contraction. researchgate.net

Investigations into Atherosclerosis Progression in Hyperlipidemic Animal Models (e.g., Apoe−/− mice)

Recent preclinical studies have investigated the effects of glycerylphosphorylcholine (GPC) on the progression of atherosclerosis, particularly in hyperlipidemic animal models such as Apolipoprotein E-deficient (Apoe−/−) mice. nih.govmdpi.com These studies have indicated that GPC supplementation can promote atherosclerosis in these mice. nih.govmdpi.comresearchgate.net

The proposed mechanism involves the metabolism of GPC by gut microbiota into trimethylamine (B31210) (TMA), which is then converted in the liver to trimethylamine N-oxide (TMAO), a pro-atherogenic compound. nih.govmdpi.com GPC supplementation was found to alter the gut microbial community structure, leading to an increase in the abundance of certain bacteria and a decrease in others. nih.govmdpi.com This shift was also associated with a reduction in fecal and cecal short-chain fatty acids. nih.govmdpi.com

Furthermore, GPC supplementation led to an increased relative abundance of bacteria encoding for choline trimethylamine lyase (cutC), an enzyme involved in TMA production. nih.govmdpi.com From a host inflammatory perspective, GPC was shown to increase the expression of pro-inflammatory effectors and activate signaling pathways like NF-κB and MAPK in human coronary artery endothelial cells. nih.govmdpi.com In Apoe−/− mice fed a diet supplemented with GPC, a marked increase in atherosclerotic lesion area was observed. escholarship.org

Table: Effects of GPC Supplementation on Atherosclerosis in Apoe−/− Mice

| Parameter | Observation | Source |

| Atherosclerotic Lesion Area | Marked increase | escholarship.org |

| Gut Microbiota | Shift in community structure | nih.govmdpi.com |

| Fecal/Cecal Short-Chain Fatty Acids | Reduction | nih.govmdpi.com |

| Choline Trimethylamine Lyase (cutC) Bacteria | Increased relative abundance | nih.govmdpi.com |

| Pro-inflammatory Effectors | Increased expression | nih.govmdpi.com |

| NF-κB and MAPK Signaling | Activation in endothelial cells | nih.govmdpi.com |

Studies on Oxidative Stress and Inflammation in Animal Models (e.g., Ischemia-Reperfusion)

Preclinical studies using animal models of ischemia-reperfusion (IR) injury have demonstrated that glycerylphosphorylcholine (GPC) can exert protective effects by mitigating oxidative stress and inflammation. nih.govplos.org In a rat model of mesenteric IR, GPC administration attenuated both macro- and microcirculatory dysfunction and provided significant protection against the production of free radicals. nih.gov

GPC treatment was shown to decrease tissue xanthine (B1682287) oxidoreductase activity, superoxide (B77818) production, and nitrotyrosine levels, all of which are markers of oxidative and nitrosative stress. nih.gov Furthermore, GPC helped to alleviate the depletion of hepatic ATP that occurs during IR. nih.gov